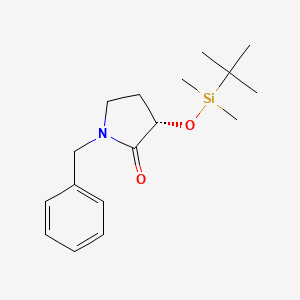

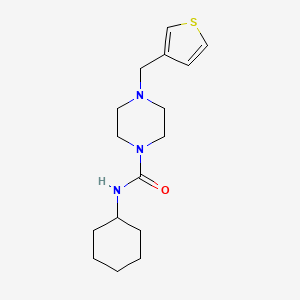

![molecular formula C23H16BrN3 B2446599 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-28-1](/img/structure/B2446599.png)

1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the pyrazoloquinoline family of compounds, which are known for their diverse biological activities. In

科学的研究の応用

Biological Activities and Supramolecular Structures

1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline and its derivatives show a range of biological activities. For instance, hydrazone derivatives exhibit diverse biological activities, while pyrazolo[3,4-b]quinoline derivatives demonstrate antimicrobial and antiviral properties. These new derivatives are of significant value due to these biological activities. The molecular and supramolecular structures of these compounds, such as the formation of sheets and chains through hydrogen bonds and π-π stacking interactions, are also of interest in scientific research (Kumara et al., 2016).

Synthesis Methods and Spectral Properties

The synthesis of 1H-pyrazolo[4,3-c]quinolines involves a variety of methods. A notable method includes the closed ring reaction of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids. This method is efficient for constructing condensed pyrazoles ring systems under mild conditions, using readily accessible materials, and is beneficial for large-scale, economical synthesis. The spectral properties of these new compounds are also a focal point of study (Ren, 2005).

Optical Absorption and Quantum-Chemical Simulations

Experimental studies and quantum chemical simulations (PM3 and AM1 methods) have been conducted on pyrazolo[3,4-b]quinoline derivatives. These studies reveal similarities in the absorption spectra of various derivatives, characterized by strong absorption bands in the 200–500 nm spectral range. The substitution of methyl groups by phenyl groups causes substantial changes in the absorption spectra, highlighting the effect of molecular structure on optical properties (Koścień et al., 2003).

Synthesis of Related Condensed Heterocyclic Systems

Research also involves the synthesis of new pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and other related condensed heterocyclic systems. These compounds have been synthesized using various reactants like benzaldehyde, acetylacetone, and ethyl acetoacetate. Such research expands the potential applications of these compounds in various fields, including materials science and pharmaceuticals (Bakhite, 2001).

特性

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKWRSAXOAXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2446517.png)

![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)

![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)

![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)